molecular formula C5H11N5 B027533 N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine CAS No. 106580-60-3

N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine

Cat. No. B027533
M. Wt: 141.18 g/mol
InChI Key: SFARUGHDNUPASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine, also known as AITC or 3-Amino-1,2,4-triazole-5-carboxamide, is a chemical compound that has been widely studied in scientific research. It is a triazole derivative that has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine is primarily through the inhibition of catalase activity. It has been found to bind to the heme group of catalase, which prevents the enzyme from carrying out its catalytic function. This inhibition leads to an increase in the levels of reactive oxygen species (ROS) in cells, which can have various biochemical and physiological effects.

Biochemical And Physiological Effects

N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to DNA damage, lipid peroxidation, and protein oxidation. It has also been found to have anti-tumor activity, which makes it a potential candidate for the development of cancer therapeutics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine in lab experiments is its potent inhibitory effect on catalase activity. This makes it a valuable tool for studying oxidative stress and antioxidant defense mechanisms. However, one of the limitations of using N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine is its potential toxicity. It has been found to induce oxidative stress in cells, which can have detrimental effects on cell viability and function.

Future Directions

There are several future directions for the study of N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine. One of the potential areas of research is in the development of cancer therapeutics. N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine has been found to have anti-tumor activity, and further studies could lead to the development of novel cancer drugs. Another potential area of research is in the study of oxidative stress and antioxidant defense mechanisms. N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine is a potent inhibitor of catalase activity, and further studies could shed light on the role of catalase in oxidative stress and its potential as a therapeutic target.
Conclusion
In conclusion, N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine is a chemical compound that has been extensively studied in scientific research. It has various applications in the fields of biochemistry, pharmacology, and toxicology. Its potent inhibitory effect on catalase activity makes it a valuable tool for studying oxidative stress and antioxidant defense mechanisms. However, its potential toxicity is a limitation that needs to be considered. Further studies on N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine could lead to the development of novel cancer drugs and a better understanding of oxidative stress and antioxidant defense mechanisms.

Synthesis Methods

N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine can be synthesized using various methods. One of the most common methods is the reaction of 4-amino-1,2,4-triazole-5-carboxamide with isopropylamine in the presence of a suitable solvent and a catalyst. The reaction yields N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine as a white solid with a high yield.

Scientific Research Applications

N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine has been extensively studied in scientific research. It has been found to have various applications in the fields of biochemistry, pharmacology, and toxicology. One of the most significant applications of N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine is in the study of the enzyme catalase. It has been found to be a potent inhibitor of catalase activity, which makes it a valuable tool in the study of oxidative stress and antioxidant defense mechanisms.

properties

CAS RN

106580-60-3

Product Name

N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine

Molecular Formula

C5H11N5

Molecular Weight

141.18 g/mol

IUPAC Name

3-N-propan-2-yl-1H-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C5H11N5/c1-3(2)7-5-8-4(6)9-10-5/h3H,1-2H3,(H4,6,7,8,9,10)

InChI Key

SFARUGHDNUPASU-UHFFFAOYSA-N

SMILES

CC(C)NC1=NNC(=N1)N

Canonical SMILES

CC(C)NC1=NNC(=N1)N

synonyms

1H-1,2,4-Triazole-3,5-diamine,N-(1-methylethyl)-(9CI)

Origin of Product

United States

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